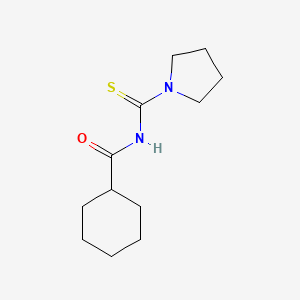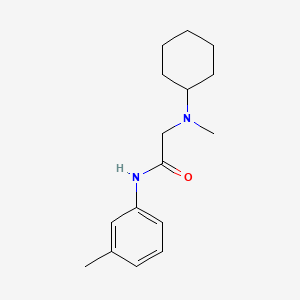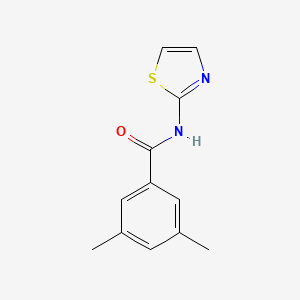![molecular formula C12H9NO4S B5709039 5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. Tolfenamic acid is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Tolfenamic acid has been shown to have a variety of biochemical and physiological effects, making it a useful tool for scientific research.
作用機序
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, tolfenamic acid reduces the production of prostaglandins and, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic properties, tolfenamic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and improve insulin sensitivity.
実験室実験の利点と制限
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for scientific research. It has also been shown to have a high degree of specificity for COX enzymes, making it a useful tool for studying the role of prostaglandins in various physiological processes.
However, tolfenamic acid does have some limitations. It has been shown to have a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has been shown to have some toxicity in certain cell types, which may limit its use in some applications.
将来の方向性
There are several potential future directions for research involving tolfenamic acid. One area of interest is the role of tolfenamic acid in the treatment of cancer. Studies have shown that tolfenamic acid can inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments.
Another area of interest is the potential use of tolfenamic acid in the treatment of cardiovascular disease. Studies have shown that tolfenamic acid can reduce the risk of heart disease by improving insulin sensitivity and reducing inflammation.
Finally, further research may be needed to fully understand the mechanisms of action of tolfenamic acid and its potential uses in various physiological processes. Overall, tolfenamic acid is a valuable tool for scientific research and has the potential to contribute to the development of new treatments for a variety of conditions.
合成法
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarbonyl chloride with 5-amino-2-hydroxybenzoic acid. The resulting product is then treated with sodium hydroxide to form the final product, tolfenamic acid.
科学的研究の応用
5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been widely used in scientific research due to its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. 5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been used to study a variety of conditions, including arthritis, cancer, and cardiovascular disease.
特性
IUPAC Name |
5-hydroxy-2-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYPJCHKZKOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-[(thiophen-2-ylcarbonyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)

![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)